5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
5-(tert-Butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a phenyl group at position 3, and a 3,5-dimethylpyrazole moiety at position 6. This compound belongs to a class of fused bicyclic systems known for their pharmacological relevance, particularly as kinase inhibitors and in diagnostic imaging .
Properties
IUPAC Name |
5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-14-11-15(2)25(24-14)19-12-18(21(3,4)5)23-20-17(13-22-26(19)20)16-9-7-6-8-10-16/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQGNFSOVSOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321719 | |
| Record name | 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957028-96-5 | |
| Record name | 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines and is characterized by a pyrazolo-pyrimidine core with a tert-butyl group and a dimethyl-pyrazole moiety. Its molecular formula is C15H18N4, with a molecular weight of 270.34 g/mol.
Biological Activities
Research indicates that compounds similar to 5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine exhibit a wide range of biological activities. Notably:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through its interaction with specific kinases such as CDK2, which plays a crucial role in cell cycle regulation. Molecular docking studies suggest effective binding affinity to these targets, potentially disrupting downstream signaling pathways associated with tumor growth .
- Anti-inflammatory Effects : Similar pyrazolo compounds have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For instance, derivatives have been reported to achieve up to 85% inhibition in vitro at specific concentrations .
- Antimicrobial Activity : Some derivatives have been tested against various bacterial strains, showing promising antimicrobial effects. The presence of specific substituents has been linked to enhanced activity against pathogens such as E. coli and S. aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound's structure allows it to bind effectively to kinases involved in cancer progression.
- Cytokine Modulation : By inhibiting the production of inflammatory cytokines, it can reduce inflammation and related diseases.
- Antimicrobial Properties : The structural features facilitate interactions with bacterial cell membranes or essential metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, allowing substitutions at positions 3, 5, and 7. Below is a comparative analysis of key analogs:
Physicochemical Properties
Q & A
Q. What are the optimal synthetic pathways for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be systematically optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation of 5-aminopyrazole precursors with enaminones or β-keto esters. For example, 5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can be synthesized via a multi-step protocol:
Core formation : React 5-aminopyrazole derivatives (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) with α,β-unsaturated ketones under reflux in ethanol or DMF .
Functionalization : Introduce substituents like tert-butyl or dimethylpyrazolyl groups via nucleophilic substitution or coupling reactions .
Optimization : Use design of experiments (DoE) to screen solvents (e.g., ethanol, DMF), temperatures (80–120°C), and catalysts (e.g., triethylamine) to maximize yields (typically 60–70%) .
Q. Key Data :
| Precursor | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxylate | 62–70 | 5–6 | |
| 3-Phenyl-substituted enaminone | 68 | 6 |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Structural characterization relies on cross-validation of spectral
- 1H NMR : Look for diagnostic peaks:
- 13C NMR : Pyrimidine carbons appear at δ 150–160 ppm, while aromatic carbons range from δ 120–140 ppm .
- IR : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) or NH bonds (~3300 cm⁻¹) .
- MS : Molecular ion peaks (e.g., m/z 367 for C21H22N6) and fragmentation patterns validate the core structure .
Example : For 7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile , IR confirmed CN stretches at 2220 cm⁻¹, while 1H NMR showed ethyl protons at δ 1.2–1.4 ppm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of pyrazolo[1,5-a]pyrimidine synthesis?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict reaction outcomes:
Reaction Path Search : Use software like GRRM to explore intermediates and transition states, reducing trial-and-error in optimizing conditions (e.g., solvent polarity, temperature) .
Electronic Effects : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the tert-butyl group’s steric effects can hinder substitution at the 5-position .
Validation : Compare computed NMR shifts (<2 ppm deviation) and reaction energies (<5 kcal/mol error) with experimental data .
Case Study : DFT calculations for 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile predicted a monoclinic crystal lattice (P21/c space group), later confirmed by X-ray diffraction .
Q. What strategies address contradictory bioactivity data among structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in enzyme inhibition (e.g., kinase assays) often arise from:
- Substituent Effects : The trifluoromethyl group in N-[2-(dimethylamino)ethyl]-5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine enhances hydrophobic interactions with ATP-binding pockets compared to methyl groups .
- Assay Conditions : Varying pH (6.5–7.5) or ionic strength can alter IC50 values by >10-fold. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .
- Molecular Docking : Use AutoDock Vina to compare binding poses. For example, the tert-butyl group may occupy a subpocket in PDE5, improving selectivity over PDE6 .
Q. Data Comparison :
| Compound | IC50 (nM, PDE5) | Selectivity (PDE5/PDE6) | Reference |
|---|---|---|---|
| Parent pyrazolo[1,5-a]pyrimidine | 250 | 5:1 | |
| Trifluoromethyl derivative | 38 | 12:1 |
Q. How can heterogeneous reaction conditions (e.g., solvent, catalyst) explain variability in synthetic yields?
Variability in yields (e.g., 62–70% for 7-amino derivatives ) stems from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions (e.g., hydrolysis of ester groups). Ethanol balances reactivity and cost .
- Catalyst Loading : Triethylamine (1–2 eq.) enhances nucleophilicity in coupling steps, but excess base degrades acid-sensitive groups .
- Workup Protocols : Precipitation vs. column chromatography affects recovery. For 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine , ethanol recrystallization improved purity from 85% to 98% .
Recommendation : Use in situ monitoring (e.g., TLC or HPLC) to terminate reactions at >90% conversion and minimize byproducts .
Q. What advanced spectroscopic techniques elucidate dynamic processes in pyrazolo[1,5-a]pyrimidine synthesis?
- In Situ IR : Track carbonyl group consumption (e.g., enaminone C=O at 1680 cm⁻¹) to optimize reaction time .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectra. For 3-chloropyrazolo[1,5-a]pyrimidine-5,7-dione , HMBC correlated pyrimidine C5 (δ 156 ppm) with adjacent NH protons .
- X-ray Crystallography : Resolve steric clashes (e.g., tert-butyl vs. phenyl groups) impacting molecular packing .
Q. How do steric and electronic effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrimidines?
- Steric Effects : Bulky groups (tert-butyl) at the 5-position reduce off-target binding but may limit solubility. Introduce polar groups (e.g., dimethylaminoethyl) to balance logP .
- Electronic Effects : Electron-withdrawing groups (Cl, CF3) at the 3-position enhance electrophilicity, improving covalent binding to cysteine residues in kinases .
- Comparative Analysis : Pyrazolo[3,4-d]pyrimidines exhibit lower selectivity than [1,5-a] isomers due to altered hydrogen-bonding patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
